molecular formula C10H12O2 B1277372 3,5-Dimethoxystyrene CAS No. 40243-87-6

3,5-Dimethoxystyrene

Cat. No. B1277372
CAS RN: 40243-87-6
M. Wt: 164.2 g/mol
InChI Key: YYDWZJCCIAMZIH-UHFFFAOYSA-N
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Description

3,5-Dimethoxystyrene is a chemical compound that serves as a precursor for various synthetic processes. It is characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 5 positions, which can influence its reactivity and the properties of the derived polymers or compounds.

Synthesis Analysis

The synthesis of derivatives from 3,5-dimethoxystyrene has been explored in several studies. For instance, the compound trans-1,2-Bis(3,5-dimethoxyphenyl)ethene was prepared from 3,5-dimethoxystyrene using a Ru-catalyzed homo-olefin metathesis, yielding a high yield of the E-configurated isomer. This process demonstrates the reactivity of 3,5-dimethoxystyrene in forming more complex structures through olefin metathesis, a valuable reaction in organic synthesis .

Molecular Structure Analysis

The molecular structure of 3,5-dimethoxystyrene derivatives can adopt various conformations. In the case of trans-1,2-Bis(3,5-dimethoxyphenyl)ethene, two molecules were found in the crystal structure, each adopting different conformations: s-syn-anti and all-s-anti. These conformations can affect the physical properties and potential applications of the material .

Chemical Reactions Analysis

3,5-Dimethoxystyrene can undergo polymerization reactions to form polymers with specific properties. Anionic polymerization of 3,5-dimethoxystyrene was studied using sec-butyllithium as an initiator, resulting in polymers with predictable molecular weights and narrow molecular weight distributions. These polymers can be further functionalized through lithiation, which proceeds with ease, suggesting potential for creating novel functional polymers for various applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dimethoxystyrene and its derivatives are influenced by the substituents on the aromatic ring. For example, the presence of methoxy groups can affect the polymerization behavior, as seen in the cationic polymerization of 3,4-dimethoxystyrene by trityl hexachloroantimonate. This reaction is characterized by rapid rates of chain transfer and termination reactions, leading to the formation of stable, substituted indanyl cations . Additionally, the synthesis of 3,5-dimethoxystyrene-linked cyclic ketone derivatives for potential anti-inflammatory drug applications indicates the versatility of this compound in medicinal chemistry .

Scientific Research Applications

Polymerization and Chemical Reactions

3,5-Dimethoxystyrene plays a significant role in various polymerization processes. It has been studied for its behavior in anionic polymerization, where it exhibited immediate initiation reactions and produced polymers with predictable molecular weights and narrow distributions (Takano et al., 1998). Similarly, cationic polymerization of 3,5-dimethoxystyrene was characterized by rapid chain transfer through facile intramolecular cyclization (Rooney, 1983). Additionally, free-radical polymerization of 2,5-dimethoxystyrene has been explored, revealing normal behavior compared to other monomers (Kamogawa & Cassidy, 1964).

Material Synthesis and Characterization

In material science, 3,5-dimethoxystyrene derivatives have been synthesized for potential applications. The synthesis and characterization of 3,5-dimethoxystyrene-linked cyclic ketone derivatives have been explored as new anti-inflammatory drugs (Li Zheng-qing, 2007). Furthermore, the title compound trans-1,2-Bis(3,5-dimethoxyphenyl)ethene was prepared from 3,5-dimethoxystyrene via a Ru-catalysed homo-olefin metathesis (Ritter et al., 2009).

Hydrogen Bonding and Polymer Properties

Studies have also focused on the hydrogen bonding of poly(4-hydroxy-3,5-dimethoxystyrene) and related derivatives, examining their glass transition temperature and heat capacity (Nakamura et al., 1986). This research enhances our understanding of polymer properties and their potential applications.

Spectroscopic Studies

Spectroscopic studies have been conducted on derivatives of 3,5-dimethoxystyrene. For instance, molecular vibrations of 3,5-dibromo-2,6-dimethoxy pyridine were investigated, providing insights into the compound's vibrational frequencies and theoretical calculations (Xavier & Gobinath, 2012).

Applications in Nanotechnology

In nanotechnology, 3,5-dimethoxystyrene derivatives have been used as building blocks for assembling nanocomposites. Molecules with perfect cubic symmetry, including octavinylsilsesquioxane derivatives, have been synthesized using substituted styrenes, including 3,5-dimethoxystyrene (Sulaiman et al., 2008).

Future Directions

Research on 3,5-Dimethoxystyrene and its derivatives is ongoing. For instance, there is research on the use of 3,5-Dimethoxystyrene in the preparation of bio-based styrene alternatives and their free radical polymerization . Another study discusses the visible light-controlled living cationic polymerization of methoxystyrene . These studies indicate that 3,5-Dimethoxystyrene has potential applications in the development of new materials and in green chemistry.

properties

IUPAC Name

1-ethenyl-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-4-8-5-9(11-2)7-10(6-8)12-3/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDWZJCCIAMZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431125
Record name 3,5-dimethoxystyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethoxystyrene

CAS RN

40243-87-6
Record name 3,5-dimethoxystyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Zinc powder (purity; 85%, 14.75 g) is suspended in N,N-dimethylformamide (50 ml) under argon atmosphere, and thereto is added dropwise with stirring acetyl chloride (1.06 g) at 50° C. over a period of 10 minutes, and then the mixture is stirred for 15 minutes. To the mixture is added dropwise a solution of 3,5-dimethoxybenzaldehyde (10 g) in dibromomethane (15.69 g) over a period of 20 minutes, and the mixture is stirred for 30 minutes. The reaction solution is cooled with ice, and thereto is added dropwise a saturated aqueous ammonium chloride solution (40 ml), and further thereto is added diethyl ether. The insoluble materials are removed by filtration, and the filtrate is extracted with diethyl ether. The extract is washed successively with 10% hydrochloric acid, water, 10% aqueous sodium hydroxide solution, and a saturated aqueous sodium chloride solution, dried, and concentrated under reduced pressure to give 3,5-dimethoxystyrene (8.29 g).
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
15.69 g
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
14.75 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
K Nakamura, T Hatakeyama, H Hatakeyama - Polymer journal, 1986 - nature.com
Poly (4-acetoxystyrene)(P p AS), poly (4-acetoxy-3-methoxystyrene)(PAMS), poly (4-acetoxy-3, 5-dimethoxystyrene)(PADMS), poly (4-hydroxystyrene)(P p HS), poly (4-hydroxy-3-…
Number of citations: 23 www.nature.com
A Takano, A Meguro, T Kazama, Y Isono - Reactive and Functional …, 1998 - Elsevier
Anionic polymerizations of 3,5-dimethoxystyrene (1), 2,4-dimethoxystyrene (2), and 2,4,6-trimethoxystyrene (3) were studied in THF at 195 K using sec-butyllithium as an initiator. …
Number of citations: 9 www.sciencedirect.com
K Ferré‐Filmon, L Delaude, A Demonceau, AF Noels - 2005 - Wiley Online Library
An efficient and highly stereoselective synthetic procedure is reported for the construction of symmetrical and unsymmetrical (E)‐polymethoxystilbene and (E)‐polyhydroxystilbene …
L Botella, C Nájera - Tetrahedron, 2004 - Elsevier
The Heck reaction under phosphane free conditions using oxime-derived palladacycles or Pd(OAc) 2 as catalysts is a general methodology for the synthesis of methoxylated (E)-…
Number of citations: 152 www.sciencedirect.com
S Ritter, JM Neudörfl, J Velder… - … Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C18H20O4, was prepared in high yield from 3,5-dimethoxystyrene via a Ru-catalysed homo-olefin metathesis. Exclusive formation of the E-configurated isomer was …
Number of citations: 2 scripts.iucr.org
K Ahmad, M Suhaimi, MN Azmi, K Awang… - International Journal of …, 2013 - Citeseer
The conceptually construction of axially chiral indolostilbenesi. eN-(2-{(E)-2-[2'-(1-Acetyl-1H-indol-2-yl)-3'chloro-4, 4', 6, 6'-tetramethoxy [1, 1'-biphenyl]-2yl] ethenyl} phenyl) acetamide …
Number of citations: 3 citeseerx.ist.psu.edu
U Lille, T Pehk - Izv. Akad. Nauk Est. SSR, Khim. Geol.;(USSR), 1973 - osti.gov
The presence of a 3,5-dimethoxystyrene was established in the methylated phenolic fraction extracted from waters separated from tar produced in the batch furnace, on the basis of …
Number of citations: 1 www.osti.gov
J van Schijndel, D Molendijk, K van Beurden… - European Polymer …, 2020 - Elsevier
Three different bio-based styrene monomer alternatives, ie, 4-vinylphenol derivatives, were synthesized starting from lignin building blocks. The synthetic route encompassed a green …
Number of citations: 28 www.sciencedirect.com
KL Reddy, KB Sharpless - Journal of the American Chemical …, 1998 - ACS Publications
Direct enantioselective synthesis of (R)- and (S)-N-Cbz- or N-BOC-protected α-arylglycinols from styrenes via catalytic asymmetric aminohydroxylation, with enantioselectivities up to 99…
Number of citations: 267 pubs.acs.org
KJ Jalani, I Buniyamin, I Abdul Wahab, SM Lim… - Plenary VIII
Number of citations: 0

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